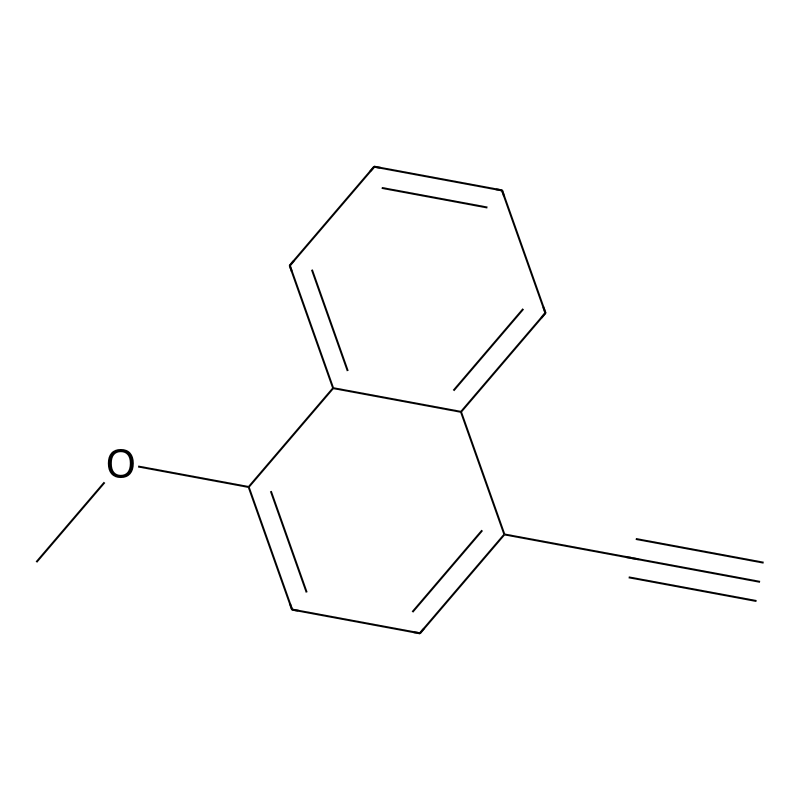

1-Ethynyl-4-methoxynaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethynyl-4-methoxynaphthalene is an organic compound with the molecular formula C₁₃H₁₀O. It features a naphthalene ring substituted with an ethynyl group at the first position and a methoxy group at the fourth position. This compound is notable for its potential applications in medicinal chemistry, particularly as a synthetic estrogen analogue.

While research on 1-EMN itself is limited, its structure shares similarities with other well-studied organic compounds with interesting properties. Here are some areas where scientists might explore potential applications of 1-EMN:

- Organic electronics: Aromatic molecules with conjugated systems (alternating single and double bonds) can exhibit electrical conductivity. Researchers might investigate if 1-EMN's structure shows promise in developing new organic conductors for applications in batteries, solar cells, or light-emitting diodes [].

- Pharmaceutical research: Scientists are continually searching for new molecules with medicinal properties. The methoxy group in 1-EMN might influence how it interacts with biological systems, prompting researchers to explore its potential as a lead compound in drug discovery [].

- Electrophilic Aromatic Substitution: The methoxy group can activate the naphthalene ring towards electrophilic substitution, allowing for further functionalization.

- Alkyne Reactions: The ethynyl group can participate in reactions such as nucleophilic addition or cycloaddition, expanding its utility in synthetic pathways.

- Oxidation and Reduction: The compound may be oxidized to form various derivatives or reduced to modify its functional groups.

This compound exhibits biological activity as a synthetic estrogen, functioning as an analogue of estrone. Its ability to bind to estrogen receptors suggests potential applications in hormone replacement therapies and research into endocrine disruptors. Studies indicate that it may influence cellular pathways related to estrogen signaling, making it relevant in cancer research and reproductive health studies .

Several methods have been developed for synthesizing 1-ethynyl-4-methoxynaphthalene:

- Sonogashira Coupling: This method involves coupling a naphthalene derivative with an ethynyl reagent in the presence of a palladium catalyst.

- Alkyne Formation: Starting from 4-methoxynaphthalene, the ethynyl group can be introduced through dehydrohalogenation of appropriate precursors.

- Formylation of Anisole: This approach utilizes anisole as a precursor, followed by subsequent reactions to introduce the ethynyl group .

1-Ethynyl-4-methoxynaphthalene has several applications:

- Pharmaceuticals: It serves as a lead compound for developing estrogenic drugs.

- Chemical Probes: Used in research to study estrogen receptor interactions.

- Materials Science: Its derivatives are explored for use in polymers and advanced materials due to their unique electronic properties.

Research into the interactions of 1-ethynyl-4-methoxynaphthalene with biological systems has revealed insights into its binding affinities and mechanisms of action. Interaction studies often focus on its affinity for estrogen receptors and its effects on gene expression related to hormone signaling pathways. These studies are critical for understanding both therapeutic potentials and environmental impacts.

Several compounds share structural similarities with 1-ethynyl-4-methoxynaphthalene. Below is a comparison highlighting its uniqueness:

The unique combination of an ethynyl group and a methoxy substituent at specific positions on the naphthalene ring gives 1-ethynyl-4-methoxynaphthalene distinctive chemical properties and biological activities that differentiate it from related compounds.